2-Acetyl-4,5-dihydropyrimidin-4-one hydrobromide
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Overview
Description
2-Acetyl-4,5-dihydropyrimidin-4-one hydrobromide is a chemical compound with the molecular formula C6H6N2O2·HBr and a molecular weight of 219.04 g/mol . This compound is known for its versatility in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4,5-dihydropyrimidin-4-one hydrobromide typically involves the reaction of 2-acetyl-4,5-dihydropyrimidin-4-one with hydrobromic acid. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-4,5-dihydropyrimidin-4-one hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-Acetyl-4,5-dihydropyrimidin-4-one hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-4,5-dihydropyrimidin-4-one hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Acetyl-4,5-dihydropyrimidin-4-one: The parent compound without the hydrobromide group.
4,5-Dihydropyrimidin-4-one derivatives: Various derivatives with different substituents.
Uniqueness: 2-Acetyl-4,5-dihydropyrimidin-4-one hydrobromide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the hydrobromide group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C6H7BrN2O2 |
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Molecular Weight |
219.04 g/mol |
IUPAC Name |
2-acetyl-5H-pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C6H6N2O2.BrH/c1-4(9)6-7-3-2-5(10)8-6;/h3H,2H2,1H3;1H |
InChI Key |
MHCYVCIZMLXWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=O)CC=N1.Br |
Origin of Product |
United States |
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